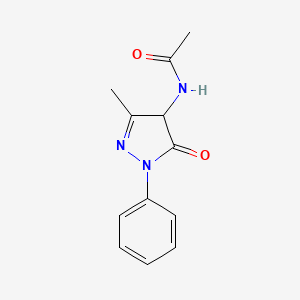
N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetamide , also known as MM34446372 , has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : N-[3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)prop-1-en-1-yl]-N-phenylacetamide
- CAS Number : 34446-37-2
- Molecular Formula : C21H19N3O2
- Molecular Weight : 345.402 g/mol
- SMILES : CC(=O)N(C=CC=C1C(C)=NN(C1=O)C1=CC=CC=C1)
Structure Visualization
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the acetamide group enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against a range of bacterial strains.
In Vitro Studies
A study published in the ACS Omega journal evaluated several pyrazole derivatives for their antimicrobial activity. The most active compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| MM34446372 | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. A review highlighted that compounds with similar structures exhibited significant inhibition of inflammatory pathways, suggesting that this compound may share these beneficial effects .
Case Study: Inflammatory Response
In a controlled study, compounds similar to N-(3-methyl-5-oxo...) were tested for their ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers when treated with these compounds compared to control groups.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity.
Key Findings
Research indicates that substituents on the phenyl ring and variations in the acetamide group significantly impact antimicrobial potency and anti-inflammatory effects. For instance:
- Electron-donating groups on the phenyl ring tend to improve activity.
Table 2: Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Decreased potency |
属性
IUPAC Name |
N-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(13-9(2)16)12(17)15(14-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYOBXVAFUNEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279899 |
Source


|
| Record name | STK375917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2721-84-8 |
Source


|
| Record name | NSC14483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK375917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














